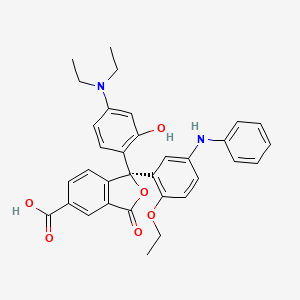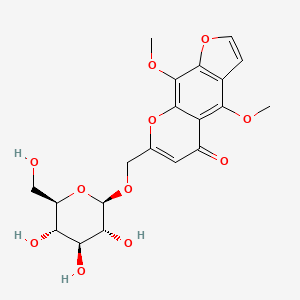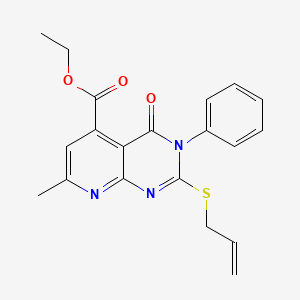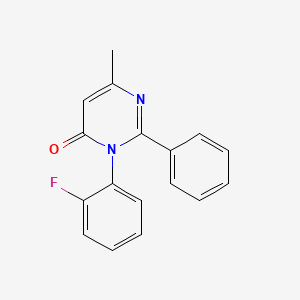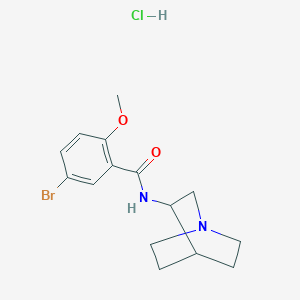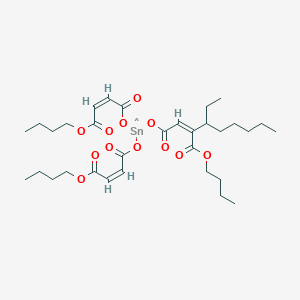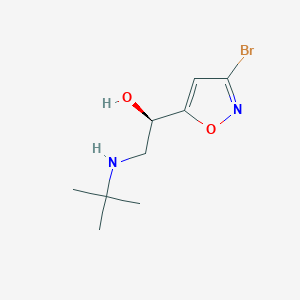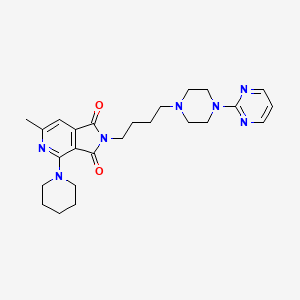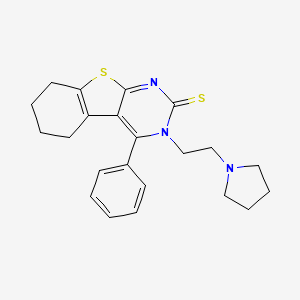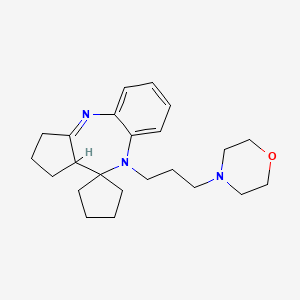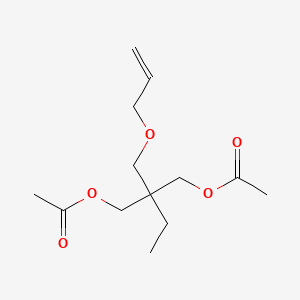
1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate is an organic compound with the molecular formula C13H22O5. It is a diacetate ester derivative of 1,3-propanediol, featuring an ethyl group and a propenyloxy group. This compound is used in various chemical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate typically involves organic synthesis techniques. The process begins with the reaction of 1,3-propanediol with acetic anhydride to form the diacetate ester.
Industrial Production Methods
Industrial production of this compound requires precise control of reaction parameters such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process is scaled up from laboratory synthesis to industrial production by optimizing these parameters and using large-scale reactors .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The acetate groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer production.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its role in drug formulation and delivery systems.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate involves its interaction with molecular targets through its functional groups. The acetate groups can undergo hydrolysis to release acetic acid, while the propenyloxy group can participate in various chemical reactions. These interactions influence the compound’s reactivity and its effects in different applications .
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-: Lacks the diacetate groups.
1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, monoacetate: Contains only one acetate group.
1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, triacetate: Contains three acetate groups.
Uniqueness
The uniqueness of 1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where these properties are advantageous .
Properties
CAS No. |
67385-16-4 |
|---|---|
Molecular Formula |
C13H22O5 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
[2-(acetyloxymethyl)-2-(prop-2-enoxymethyl)butyl] acetate |
InChI |
InChI=1S/C13H22O5/c1-5-7-16-8-13(6-2,9-17-11(3)14)10-18-12(4)15/h5H,1,6-10H2,2-4H3 |
InChI Key |
RGFXTQUAWAGNQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COCC=C)(COC(=O)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,3aR,6S,6aS)-3-[4-[3-(4,5-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12719732.png)
